2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O4S2/c1-14(30)28-9-8-16-19(12-28)35-22-21(16)23(32)29(11-15-5-4-10-33-15)24(27-22)34-13-20(31)26-18-7-3-2-6-17(18)25/h2-7,10H,8-9,11-13H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMFXBYXEFUFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4Cl)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrido[4’,3’4,5]thieno[2,3-d]pyrimidine core: This can be achieved through a multi-step reaction involving cyclization and condensation reactions.
Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the core structure with furan-2-ylmethyl halide under basic conditions.
Thioether formation: The final step involves the reaction of the intermediate with 2-chlorophenyl acetamide under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-acetyl furan
- 2-acetyl-5-methylfuran
- 2-acetyl-3,5-dimethylfuran
- 3-acetyl-2,5-dimethylfuran
Uniqueness
Compared to these similar compounds, 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings
Biological Activity
2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-chlorophenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural properties. The compound features a tricyclic framework and incorporates various functional groups that may contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 530.6 g/mol. Its intricate structure includes:
| Component | Description |
|---|---|
| Tricyclic core | Contains sulfur and nitrogen heteroatoms |
| Functional groups | Acetyl, furan, sulfanyl, and chlorophenyl groups |
The presence of these groups suggests that the compound may exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound may possess antimicrobial properties. Research has shown that derivatives with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
The compound's structural features are also indicative of potential anticancer activity. Studies on related triazatricyclo compounds have demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation. Further investigation is required to elucidate the specific pathways affected by this compound.
Anti-inflammatory Effects
Additionally, compounds with similar functional groups have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production. This suggests that this compound could be explored for therapeutic use in inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Study : A study evaluating the antimicrobial efficacy of triazatricyclo derivatives found that modifications at the furan ring significantly enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Anticancer Mechanism : Research conducted on a related compound revealed its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. This inhibition led to increased rates of apoptosis in human cancer cell lines.
- Inflammatory Response Modulation : In vitro studies showed that compounds with similar structures reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages stimulated by lipopolysaccharides (LPS).
Q & A
Q. What are the key synthetic strategies for this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of a spirocyclic core (e.g., diazaspirodecane or triazatricyclo systems), followed by halogenated aryl group introduction and thioacetamide linkage formation. Critical steps include:
- Core formation : Use of cyclocondensation or ring-closing metathesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Functionalization : Electrophilic aromatic substitution or nucleophilic thiol-alkylation for sulfanyl group incorporation .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products .
Q. How can researchers confirm the compound’s structural identity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns and UV detection .
Q. What are the common chemical reactions involving this compound?
Reactivity is driven by its functional groups:
- Thioacetamide group : Susceptible to oxidation (e.g., forming disulfides) or nucleophilic substitution .
- Aromatic rings : Electrophilic substitution (e.g., nitration, halogenation) modulated by electron-withdrawing substituents (e.g., chlorine) .
- Acetyl group : Hydrolysis under acidic/basic conditions to yield carboxylic acid derivatives .
Advanced Research Questions
Q. How can synthesis yield be optimized using statistical methods?
Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions via response surface methodology. For example:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Catalyst (mol%) | 1–5% | 3% |
| Solvent | DMF, THF, Toluene | DMF |
| This approach minimizes trial-and-error, as demonstrated in spirocyclic compound synthesis . |
Q. How to resolve contradictions in spectral data (e.g., NMR vs. MS)?
Q. What computational methods aid in reaction pathway design?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict viable reaction pathways. For example:
- Reaction path search : Identify low-energy intermediates using Gaussian or ORCA software .
- Transition-state modeling : Validate activation barriers for key steps (e.g., cyclization) .
Q. How to assess stability and solubility under varying pH conditions?
- pH-solubility profile : Shake-flask method across pH 1–10, analyzed via UV-Vis spectroscopy .
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
Q. What strategies enhance biological activity through structural modifications?
- SAR studies : Synthesize derivatives with varied substituents (e.g., replacing furan with pyridine) and test activity in enzyme inhibition assays .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
Methodological Guidelines
Q. How to design a robust protocol for purity assessment?
- HPLC-DAD/ELSD : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) .
- Limit of Detection (LOD) : Validate sensitivity using spiked impurity standards .
Q. What statistical tools analyze experimental data effectively?
- ANOVA : Compare yields across reaction conditions .
- Principal Component Analysis (PCA) : Identify critical factors in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
